![molecular formula C6H5Br B083757 2-Bromobenzene-1,3,5-d3 CAS No. 13122-41-3](/img/structure/B83757.png)
2-Bromobenzene-1,3,5-d3
Overview
Description
2-Bromobenzene-1,3,5-d3, also known as 2-Bromo-1,3,5-trideuteriobenzene, is a compound with the molecular formula C6H5Br . It has a molecular weight of 160.03 g/mol . The compound is also known by other synonyms such as Benzene-1,3,5-d3, 2-bromo- and BROMOBENZENE-2,4,6-D3 .
Synthesis Analysis
The synthesis of bromobenzene involves the addition of liquid bromine to a flask containing benzene-D6 and iron shavings . The mixture is then heated to maintain faint boiling for about 4 hours .Molecular Structure Analysis
The molecular structure of 2-Bromobenzene-1,3,5-d3 includes a total of 12 bonds . There are 7 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The compound has a molecular formula of C6H5Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromobenzene-1,3,5-d3 include a molecular weight of 160.03 g/mol, an exact mass of 158.97629 g/mol, and a monoisotopic mass of 158.97629 g/mol . It has a complexity of 46.1 and an isotope atom count of 3 .Scientific Research Applications
Quantum Chemical Calculations
2-Bromobenzene-1,3,5-d3 is utilized in quantum chemical calculations to understand the ground state and several low-lying excited states of bromobenzene compounds. High-level ab initio and hybrid density-functional methods are applied to these molecules to clarify experimental observations of ultrafast predissociation . This research aids in the development of new materials and the understanding of chemical reactions at the quantum level.
Photodissociation Studies
The compound plays a crucial role in photodissociation studies. Researchers use 2-Bromobenzene-1,3,5-d3 to investigate the photodissociation mechanisms of bromobenzene derivatives, which are essential for understanding the stability and reactivity of these compounds under light exposure .
Steric Hindrance Analysis
In organic chemistry, 2-Bromobenzene-1,3,5-d3 is used to analyze the effects of steric hindrance on bond lengths within molecules. For instance, studies involving the comparison of C-N bond lengths in related compounds help in determining how substituents like bromine affect molecular structure and reactivity .
Metabolic Pathway Elucidation
This compound is also significant in the study of metabolic pathways. It serves as a model to understand the metabolism of bromobenzene, particularly the urinary excretion of mercapturic acids, which is a critical aspect of chemically-induced toxicities .
Safety and Hazards
Future Directions
Future research could focus on the photodissociation of bromobenzene, dibromobenzene, and 1,3,5-tribromobenzene . The lowering of point-group symmetry from C2v to Cs along the main photodissociation reaction coordinate, which only occurs in o- and m-dibromobenzene, opens up a new predissociation channel .
Mechanism of Action
Target of Action
Based on its structural similarity to bromobenzene, it can be inferred that it may interact with various enzymes and proteins within the body .
Mode of Action
The mode of action of 2-Bromobenzene-1,3,5-d3 is likely to involve electrophilic aromatic substitution, a common reaction for bromobenzenes . In this process, the bromine atom on the benzene ring acts as an electrophile, attracting electron-rich species. This can lead to the formation of new bonds and the generation of different compounds .
Biochemical Pathways
Bromobenzenes are known to undergo metabolic transformations in the body, including oxidation, reduction, and conjugation reactions . These reactions can lead to the formation of various metabolites, which can have different biological effects.
Pharmacokinetics
Bromobenzenes are generally lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They can distribute widely in the body, particularly in fatty tissues, and can undergo metabolism in the liver . The metabolites can then be excreted via the urine or feces .
Result of Action
Bromobenzenes can potentially cause cellular damage through the formation of reactive metabolites and oxidative stress .
Action Environment
The action, efficacy, and stability of 2-Bromobenzene-1,3,5-d3 can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and metabolism. Physiological factors such as pH, temperature, and the presence of specific enzymes can also influence its action .
properties
IUPAC Name |
2-bromo-1,3,5-trideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-NHPOFCFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927129 | |
Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,3,5-d3 | |
CAS RN |
13122-41-3 | |
Record name | Benzene-1,3,5-d3, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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